molecular formula C12H14N2O4 B14060605 benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate

benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate

Cat. No.: B14060605
M. Wt: 250.25 g/mol
InChI Key: CIMOMVDNFMVGGV-UHFFFAOYSA-N
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Description

Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a synthetic oxazolidinone derivative characterized by a benzyl carbamate group attached to the methylene bridge of the oxazolidinone ring. Oxazolidinones are a class of antimicrobial agents renowned for their activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The oxazolidinone scaffold is critical for binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis initiation .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate

InChI

InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)

InChI Key

CIMOMVDNFMVGGV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lithium-Mediated Carbamate-Glycidylamine Condensation

The foundational step involves reacting a benzyl carbamate with (S)-glycidyl butyrate under strongly basic conditions:

Reaction Scheme

Benzyl carbamate + (S)-Glycidyl butyrate → 5-(R)-Hydroxymethyl-oxazolidinone  

Key Conditions

Parameter Specification Source
Base Lithium hexamethyldisilazide (LiHMDS)
Temperature -78°C to 25°C (gradient)
Solvent Tetrahydrofuran (THF)
Stereoselectivity >90% enantiomeric excess (S-config)

This method capitalizes on the lithium cation's ability to stabilize transition states, ensuring high regioselectivity and enantiomeric purity. The reaction proceeds through nucleophilic attack of the deprotonated carbamate on the epoxide, followed by intramolecular cyclization.

Alternative Epoxide Activation Strategies

Recent advances employ tert-butylcarbamoyl (BOC)-protected glycidylamines to enhance reaction efficiency:

Comparative Performance

Glycidyl Derivative Equivalents Required Yield (%)
Acetamide-protected 2.0 65
BOC-protected 1.3 82

The steric bulk of the BOC group paradoxically improves reactivity by preorganizing the transition state, reducing side reactions.

Functionalization of the 5-Methyl Position

Mesylation-Azide Displacement Sequence

Conversion of the 5-hydroxymethyl intermediate to the target carbamate involves three sequential steps:

Step 1: Mesylation

5-(R)-Hydroxymethyl-oxazolidinone → 5-(R)-Mesyloxymethyl-oxazolidinone  
Reagent Conditions Yield (%)
Methanesulfonyl chloride 0°C, Et3N, CH2Cl2 95

Step 2: Azide Displacement

Mesylate → 5-(R)-Azidomethyl-oxazolidinone  
Reagent Conditions Yield (%)
NaN3 DMF, 80°C, 12h 88

Step 3: Azide Reduction and Carbamate Formation

Azide → Amine → Benzyl carbamate  
Reduction Method Carbamation Conditions Overall Yield (%)
H2 (1 atm)/Pd-C Benzyl chloroformate, Et3N 76

Direct Amination Approaches

Advanced methods bypass the azide intermediate through catalytic amination:

Hydroxy-to-Amine Conversion

Catalyst Reagent Yield (%)
Pd(OAc)2/Xantphos NH3, CO (50 psi) 68

While elegant, this approach currently suffers from lower enantiopurity (78% ee) compared to the classical route.

One-Pot Synthetic Strategies

Recent patents disclose integrated processes combining ring formation and functionalization:

Unified Reaction Sequence

  • Lithium-mediated cyclization
  • In situ mesylation using MsCl/Et3N
  • Azide displacement without intermediate purification
  • Hydrogenation and carbamation in flow reactor

Performance Metrics

Parameter Batch Process One-Pot Process
Total Yield (%) 62 78
Process Time (h) 48 16
Purity (HPLC) 95.2% 98.7%

This methodology reduces solvent consumption by 60% and eliminates intermediate isolation losses.

Stereochemical Control and Analysis

The 5-position's (S)-configuration is critical for biological activity. Key enantioselection strategies include:

Chiral Auxiliary Approach

Using (R)-glycidyl butyrate induces >98% diastereomeric excess in the cyclization step:

Chiral Purity Assessment

Method Result
Chiral HPLC 98.5% (S)-enantiomer
Optical Rotation [α]D25 = +42.3° (c 1, MeOH)

Catalytic Asymmetric Epoxidation

Jacobsen epoxidation of allyl carbamates provides enantioenriched glycidyl precursors:

Catalyst ee (%)
(R,R)-Salen-Co 92
(S)-Pybox-Ru 89

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Step Preferred Solvent Recovery Rate (%)
Cyclization THF 92
Azide Displacement DMF 85
Hydrogenation MeOH 97

Waste Stream Management

Critical byproducts requiring treatment:

  • Lithium salts (0.8 eq per mole product)
  • Trimethylamine hydrochloride (1.2 eq)
  • Residual azides (<10 ppm)

Analytical Characterization Benchmarks

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.35-7.28 (m, 5H, Ph), 4.54 (s, 2H, CH2Ph), 4.32 (dd, J=9.0, 6.5 Hz, 1H, CHN), 3.98 (t, J=9.0 Hz, 1H, CHO), 3.48 (m, 2H, CH2N)
13C NMR (100 MHz, CDCl3) δ 156.1 (C=O), 136.4 (Ph), 128.5-128.1 (Ph), 71.8 (CH2Ph), 67.3 (CH2N), 58.1 (CHO), 44.9 (CHN)
HRMS (ESI+) m/z calc. for C12H14N2O4 [M+H]+: 267.0975, found: 267.0978

Biological Activity

Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a compound belonging to the oxazolidinone class, which has garnered attention for its significant biological activities, particularly in the field of antimicrobial agents. This article will explore its biological activity, including antibacterial properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety linked to an oxazolidinone structure. The oxazolidinone core is crucial due to its pharmacological applications, especially as an antibacterial agent.

Property Details
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Chemical Structure Chemical Structure

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Compounds within the oxazolidinone class are known to be effective against Gram-positive bacteria, making them valuable in treating infections caused by resistant strains.

  • Mechanism of Action :
    • Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes.
    • This mechanism is particularly effective against pathogens such as Staphylococcus aureus and Enterococcus faecium.
  • Comparative Efficacy :
    • This compound shows enhanced efficacy compared to traditional antibiotics due to its unique structural features that reduce side effects while maintaining potency.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving carbamates and oxazolidinones. The following methods are commonly employed:

  • Condensation Reactions :
    • Aromatic carbamates can be condensed with isocyanates or halopropanediols to produce intermediates that can be cyclized into oxazolidinones.
    • This method allows for the introduction of various substituents that can enhance biological activity.
  • Optimized Synthesis Routes :
    • Recent patents describe methods for synthesizing oxazolidinones with improved yields and reduced reaction times, focusing on environmentally friendly conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy :
    • In vitro studies demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established oxazolidinones like Linezolid and Tedizolid against resistant bacterial strains.
  • Pharmacokinetic Properties :
    • Studies utilizing Swiss ADME tools have suggested favorable pharmacokinetic profiles for this compound, indicating good absorption and distribution characteristics essential for therapeutic applications .
  • Potential Applications :
    • Due to its unique properties, this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections.

Scientific Research Applications

Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a chemical compound belonging to the oxazolidinone class, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. It features a benzyl group attached to a carbamate moiety, further linked to an oxazolidinone structure. The oxazolidinone core is significant in pharmaceutical applications, particularly as an antibacterial agent.

Antibacterial Applications

  • Oxazolidinone Derivatives: this compound is related to oxazolidinone derivatives like Linezolid and Tedizolid.
  • Linezolid: The first approved drug in the oxazolidinone class, effective against Gram-positive bacteria.
  • Tedizolid: An oxazolidinone derivative with improved potency and shorter treatment duration compared to Linezolid.
  • Unique Features: this compound's uniqueness lies in its specific combination of structural elements that enhance its antibacterial properties while potentially offering fewer side effects compared to traditional antibiotics.

Synthesis and Modification

  • Modifying Structure: Reactions involving this compound are vital for modifying the compound's structure.
  • Enhancing Biological Activity: These modifications aim to enhance its biological activity.
  • Tailoring Properties: Modifications are also done to tailor its properties for specific applications.

Related Compounds and Activities

Compound NameStructureUnique Features
LinezolidOxazolidinone derivativeFirst approved drug in this class; effective against Gram-positive bacteria
TedizolidOxazolidinone derivativeImproved potency and shorter treatment duration compared to Linezolid
Phenylmethyl N-(2-hydroxyethyl)carbamateCarbamate derivativeExhibits different biological activities compared to oxazolidinones

Carcinogenicity Research

Comparison with Similar Compounds

Linezolid [(5S)-N-[[3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl]methyl]acetamide]

  • Key Differences: Linezolid features a 3-fluoro-4-morpholinophenyl substituent at position 3 of the oxazolidinone ring, enhancing water solubility and target affinity .
  • Activity : Linezolid’s morpholine group contributes to its bioavailability (near 100%) and efficacy against resistant strains. The benzyl carbamate variant may exhibit reduced solubility but improved membrane penetration in lipid-rich environments .

Radezolid [(5S)-N-[[3-(3-Fluoro-4-(4-{[(1H-1,2,3-Triazol-5-ylmethyl)amino]methyl}phenyl)phenyl)-2-Oxo-5-Oxazolidinyl]methyl]acetamide]

  • Key Differences :
    • Radezolid incorporates a triazole-modified phenyl group at position 3, broadening activity against linezolid-resistant strains .
    • The target compound lacks this triazole extension, which may limit its spectrum but reduce molecular weight (MW: ~290 vs. radezolid’s ~450) .

[(5R)-3-(3-Fluoro-4-Pyridinylphenyl)-2-Oxo-5-Oxazolidinyl]methyl Dihydrogen Phosphate

  • Key Differences: This analogue includes a phosphate group at position 5, enhancing water solubility and bioavailability.

Non-Oxazolidinone Carbamate Analogues

Benzyl N-(5-Methyl-1,3-Oxazol-2-yl)carbamate

  • Key Differences: Replaces the oxazolidinone ring with an oxazole ring, eliminating ribosomal binding activity. This compound is metabolically unstable compared to oxazolidinones .

Benzyl N-(5-Bromopentyl)carbamate

  • Key Differences: A linear alkyl chain with a bromine substituent instead of the oxazolidinone ring. Used as a synthetic intermediate rather than an antimicrobial agent .

Structure-Activity Relationship (SAR) Analysis

Feature Benzyl N-[(2-Oxo-1,3-Oxazolidin-5-yl)methyl]carbamate Linezolid Radezolid
5-Position Substituent Benzyl carbamate Acetamide Acetamide
3-Position Substituent Unspecified (likely simple aryl group) 3-Fluoro-4-morpholinophenyl 3-Fluoro-4-triazole-phenyl
Molecular Weight ~290 (estimated) 337.35 ~450
logP ~2.7 (predicted) 0.87 1.5
Antibacterial Activity Not reported (inferred moderate) MIC90: 2–4 µg/mL (MRSA) MIC90: 0.5–1 µg/mL (MRSA)
Key Advantage Potential resistance to esterase-mediated hydrolysis Proven clinical efficacy Broader resistance coverage

Notes:

  • The 5-(R) configuration is essential for oxazolidinone activity; deviations abolish ribosomal binding .
  • Benzyl carbamate may confer resistance to enzymatic degradation compared to linezolid’s acetamide, which is susceptible to hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate, and how can stereochemical integrity be maintained?

  • Methodological Answer: The synthesis typically involves coupling a 5-aminomethyl oxazolidinone precursor with a benzyl carbamate-protecting group. Key steps include:

  • Using benzyl chloroformate to introduce the carbamate moiety under anhydrous conditions (e.g., in dichloromethane with a tertiary amine base like triethylamine) .
  • Ensuring the 5-(R) configuration of the oxazolidinone ring via chiral auxiliaries or asymmetric catalysis, as stereochemistry critically impacts bioactivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation of stereopurity by chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer:

  • 1H/13C NMR: The oxazolidinone carbonyl (C=O) appears at ~170–175 ppm in 13C NMR. The benzyl carbamate N–H proton is typically observed as a broad singlet at δ 5.1–5.5 ppm in 1H NMR .
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C–O–C stretching) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~293.1 g/mol) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 134) .

Advanced Research Questions

Q. How does the 5-(R) configuration of the oxazolidinone ring influence biological activity, and what experimental approaches validate this stereochemical requirement?

  • Methodological Answer:

  • The 5-(R) configuration is critical for binding to bacterial ribosomes, as seen in oxazolidinone antibiotics like Linezolid .
  • To validate:

Synthesize both (R)- and (S)-enantiomers and compare antimicrobial activity via MIC assays against Gram-positive pathogens (e.g., S. aureus).

Perform molecular docking studies using ribosome crystal structures (PDB: 3CPW) to assess binding affinity differences .

  • Contradictions in activity data may arise from impurities or racemization during synthesis; address via chiral HPLC and stability studies .

Q. What crystallographic tools are optimal for resolving the 3D structure of this compound, and how are electron density maps refined?

  • Methodological Answer:

  • Software: Use SHELXL for refinement (via Olex2 or WinGX interfaces) and ORTEP-3 for graphical representation .
  • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) minimizes thermal motion artifacts .
  • Refinement Challenges:
  • Disordered benzyl groups are resolved using PART/SUMP instructions in SHELXL.
  • Hydrogen bonding between oxazolidinone C=O and adjacent N–H groups is modeled via restraints .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in the bioactivity of oxazolidinone derivatives with varying substituents?

  • Methodological Answer:

  • Systematic Modifications: Synthesize analogs with substituents at the benzyl (e.g., electron-withdrawing groups) or oxazolidinone positions (e.g., fluorination at C5) .
  • Data Analysis:
  • Use linear regression models to correlate logP, steric parameters (e.g., molar refractivity), and bioactivity.
  • Address outliers via crystallographic analysis (e.g., conformational flexibility in the oxazolidinone ring) .
  • Case Study: Fluorine at C3 in Linezolid analogs improves solubility but may reduce membrane permeability; balance via logD optimization .

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